Cas no 298181-76-7 (6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine)

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine is a bicyclic amine compound featuring a fused cycloheptane-pyridine structure. Its unique scaffold combines a seven-membered carbocycle with a nitrogen-containing heterocycle, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The amine functional group at the 9-position enhances its reactivity, enabling derivatization for applications in drug discovery and fine chemical production. This compound is particularly useful in the development of bioactive molecules due to its rigid yet flexible framework, which can improve binding affinity and selectivity. Its stability and synthetic versatility make it a preferred choice for researchers working on heterocyclic chemistry and medicinal chemistry projects.
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine structure
298181-76-7 structure
Product Name:6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine
CAS No:298181-76-7
MF:C10H14N2
MW:162.231562137604
CID:1091792
PubChem ID:12099066
Update Time:2025-06-22

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine Chemical and Physical Properties

Names and Identifiers

    • 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine
    • 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-amine
    • 298181-76-7
    • SCHEMBL3311274
    • UMAUGDNWWSJJFH-UHFFFAOYSA-N
    • Inchi: 1S/C10H14N2/c11-9-6-2-1-4-8-5-3-7-12-10(8)9/h3,5,7,9H,1-2,4,6,11H2
    • InChI Key: UMAUGDNWWSJJFH-UHFFFAOYSA-N
    • SMILES: NC1C2C(=CC=CN=2)CCCC1

Computed Properties

  • Exact Mass: 162.115698455g/mol
  • Monoisotopic Mass: 162.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 38.9Ų

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM171519-1g
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-amine
298181-76-7 95%
1g
$830 2021-08-05
Chemenu
CM171519-1g
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-amine
298181-76-7 95%
1g
$830 2023-01-03
Alichem
A029190819-1g
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine
298181-76-7 95%
1g
$749.70 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1732661-1g
6,7,8,9-Tetrahydro-5h-cyclohepta[b]pyridin-9-amine
298181-76-7 98%
1g
¥6791.00 2024-08-03

Additional information on 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine: A Comprehensive Overview

The compound with CAS No. 298181-76-7, commonly referred to as 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of bicyclic amines and exhibits a unique structure that combines a pyridine ring with a tetrahydrocycloheptane moiety. The cyclohepta[b]pyridine core is a distinctive feature of this molecule, making it a subject of interest for researchers exploring novel drug candidates and advanced materials.

Recent studies have highlighted the potential of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine in various applications. For instance, its structural similarity to certain alkaloids has led to investigations into its role as a template for drug design. Researchers have employed advanced computational methods to analyze its binding affinity with key biological targets, such as G-protein coupled receptors (GPCRs) and kinases. These studies suggest that the compound may possess modulatory effects on cellular signaling pathways, potentially offering therapeutic benefits in conditions such as neurodegenerative diseases and inflammatory disorders.

The synthesis of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine involves a multi-step process that combines principles from both organic and stereochemical synthesis. Key steps include the formation of the bicyclic framework through ring-closing metathesis or other cyclization techniques, followed by functionalization to introduce the amine group. The stereochemistry of the molecule is crucial for its biological activity; thus, researchers have employed enantioselective methods to ensure high optical purity in the final product.

In terms of applications, cyclohepta[b]pyridine derivatives like this compound are being explored for their potential in materials science. Their rigid bicyclic structure makes them suitable candidates for use in liquid crystals and other advanced materials. Additionally, their electronic properties are being studied for applications in optoelectronics and sensors.

From a pharmacological standpoint, 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine has shown promise in preclinical models of cancer. Studies have demonstrated its ability to inhibit tumor growth by modulating key oncogenic pathways. Furthermore, its low toxicity profile in initial safety assessments suggests that it may be a viable candidate for further development into an anticancer agent.

Recent advancements in analytical techniques have also enabled a deeper understanding of the physical properties of this compound. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming its molecular structure and purity. These analyses are critical for ensuring the reliability of experimental results and facilitating further research.

In conclusion, 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine represents a compelling example of how structural complexity can lead to diverse functional applications. With ongoing research uncovering new insights into its properties and potential uses, this compound continues to be an area of active investigation across multiple disciplines.

Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd